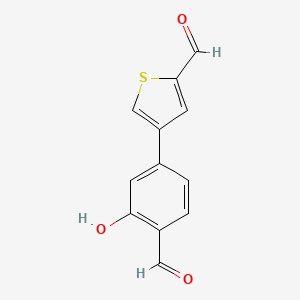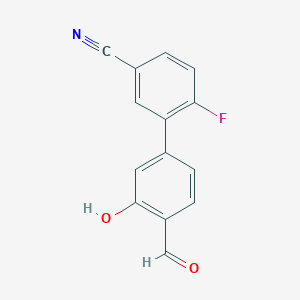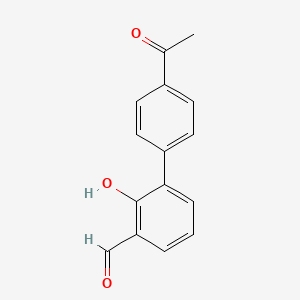
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is a chemical compound with a molecular weight of 238.20 g/mol. This compound is a member of the phenol family, and is composed of three main components: a phenol group, a formyl group, and a cyano group. 5-CF-2FP has been used for a variety of scientific laboratory experiments and research, and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, catalytic reactions, and the study of biochemical and physiological effects. The compound has also been used as a fluorescent probe for the detection of biomolecules, and as a reagent for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% is not fully understood, however, it is believed that the cyano group is responsible for the majority of the compound's biochemical and physiological effects. It is believed that the cyano group binds to proteins and other biomolecules, which leads to a change in the structure and function of the protein or biomolecule. The formyl group is also believed to be involved in the compound's biochemical and physiological effects, as it is believed to interact with the cyano group, leading to a change in the structure and function of the protein or biomolecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% are not fully understood, however, it is believed that the cyano group is responsible for the majority of the compound's biochemical and physiological effects. Studies have shown that 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% has an inhibitory effect on the activity of enzymes, as well as on the growth and proliferation of cells. In addition, the compound has been found to have an anti-inflammatory effect, and has been shown to reduce the levels of certain inflammatory mediators, such as cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable, and can be stored for long periods of time without degradation. However, the compound has a limited solubility in water, and can be difficult to dissolve in aqueous solutions. In addition, the compound has a relatively low melting point, and can be difficult to handle in laboratory experiments.
Direcciones Futuras
The future directions for 5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to determine the exact mechanism of action of the compound, and to develop new and improved methods for synthesizing the compound. Finally, further research is needed to determine the optimal dosage for the compound, and to develop new and improved methods for its delivery.
Métodos De Síntesis
5-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% is synthesized through a condensation reaction between 3-cyano-2-fluorophenol and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is a white solid. The product is then purified by recrystallization, and the purity is determined by the melting point.
Propiedades
IUPAC Name |
2-fluoro-3-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-14-10(7-16)2-1-3-12(14)9-4-5-11(8-17)13(18)6-9/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQGZVNTFJKCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685146 |
Source


|
| Record name | 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261994-94-8 |
Source


|
| Record name | 2-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














